5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 412301-20-3
VCID: VC2619939
InChI: InChI=1S/C4H5N3O3/c5-2-1(4(9)10)3(8)7-6-2/h(H,9,10)(H4,5,6,7,8)
SMILES: C1(=C(NNC1=O)N)C(=O)O
Molecular Formula: C4H5N3O3
Molecular Weight: 143.1 g/mol

5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

CAS No.: 412301-20-3

Cat. No.: VC2619939

Molecular Formula: C4H5N3O3

Molecular Weight: 143.1 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid - 412301-20-3

Specification

CAS No. 412301-20-3
Molecular Formula C4H5N3O3
Molecular Weight 143.1 g/mol
IUPAC Name 3-amino-5-oxo-1,2-dihydropyrazole-4-carboxylic acid
Standard InChI InChI=1S/C4H5N3O3/c5-2-1(4(9)10)3(8)7-6-2/h(H,9,10)(H4,5,6,7,8)
Standard InChI Key DUQFAQHENFQMTA-UHFFFAOYSA-N
SMILES C1(=C(NNC1=O)N)C(=O)O
Canonical SMILES C1(=C(NNC1=O)N)C(=O)O

Introduction

Chemical Properties and Structure

Physical Properties

5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is characterized by specific physical and chemical properties that determine its behavior in different environments. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical and Chemical Properties of 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

PropertyValue
CAS Number412301-20-3
Molecular FormulaC₄H₅N₃O₃
Molecular Weight143.1 g/mol
Physical AppearanceCrystalline solid
IUPAC Name3-amino-5-oxo-1,2-dihydropyrazole-4-carboxylic acid
Standard InChIInChI=1S/C4H5N3O3/c5-2-1(4(9)10)3(8)7-6-2/h(H,9,10)(H4,5,6,7,8)
Standard InChIKeyDUQFAQHENFQMTA-UHFFFAOYSA-N
SMILESC1(=C(NNC1=O)N)C(=O)O

The compound exists as a crystalline solid and possesses amphiprotic properties due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups .

Structural Characteristics

The structure of 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid features a five-membered pyrazole ring with multiple functional groups. The pyrazole core contains two adjacent nitrogen atoms, with one nitrogen being part of the ring system (position 1) and the other at position 2. The compound has an amino group at position 5, an oxo (carbonyl) group at position 3, and a carboxylic acid group at position 4.

This structural arrangement creates a compound with multiple reactive sites:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation

  • The amino group can undergo various transformations including acylation and diazotization

  • The NH group in the pyrazole ring can participate in N-substitution reactions

  • The carbonyl group at position 3 contributes to the tautomeric behavior of the molecule

The presence of these functional groups makes 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid an excellent scaffold for further derivatization and the synthesis of more complex heterocyclic systems .

Spectroscopic Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. Based on the general characteristics of similar pyrazole derivatives, the following spectroscopic features would be expected for this compound:

IR Spectroscopy:

  • NH stretching vibrations around 3300-3500 cm⁻¹

  • Carbonyl (C=O) stretching of the carboxylic acid around 1700-1730 cm⁻¹

  • Carbonyl (C=O) stretching of the oxo group around 1650-1680 cm⁻¹

  • C=N stretching around 1550-1650 cm⁻¹

  • OH stretching of the carboxylic acid around 2500-3300 cm⁻¹

Synthesis Methods

Cyclization Reactions

The synthesis of 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid typically involves cyclization reactions using hydrazine derivatives and dicarbonyl compounds. One common approach is the condensation of hydrazine with appropriate β-ketonitriles or unsaturated nitriles .

A general synthetic route for 5-aminopyrazoles involves the reaction of hydrazine with ethyl (ethoxymethylene) cyanoacetate in ethanol in the presence of a base such as trimethylamine. This reaction produces 5-aminopyrazole derivatives that can be further modified to obtain the desired carboxylic acid functionality .

The synthesis typically proceeds through the following steps:

  • Condensation of hydrazine with the dicarbonyl compound to form a hydrazone intermediate

  • Cyclization of the hydrazone to form the pyrazole ring

  • Functional group transformations to obtain the desired substituents

Multicomponent Approaches

More efficient one-pot multicomponent reactions have been developed for the synthesis of pyrazole derivatives, including 5-aminopyrazoles. These approaches offer advantages such as shorter reaction times, higher yields, and fewer purification steps .

One such method involves the use of heterogeneous catalytic systems such as MMT K10, which facilitates the multicomponent reaction of appropriate precursors to form the pyrazole scaffold. The catalyst can be recycled and reused multiple times without significant loss of activity, making this approach environmentally friendly .

Another one-pot multicomponent approach uses cheap catalysts like 4-toluenesulfonic acid and green solvents such as ethanol. This method has been reported to provide high yields of N-fused pyrazole derivatives under reflux conditions .

Biological Activities and Applications

Antimicrobial Properties

5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties, which are attributed to its ability to interact with bacterial enzymes through hydrogen bonding and metal ion coordination. Pyrazole derivatives containing electron-withdrawing substituents, such as the carboxylic acid group in this compound, have been shown to exhibit enhanced antimicrobial efficacy.

The antimicrobial activity of this compound and related derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The results indicate structure-dependent activity, with some derivatives showing promising efficacy against various bacterial strains .

GABA Receptor Interactions

A notable pharmacological property of 5-aminopyrazole derivatives is their activity as gamma-aminobutyric acid (GABA) inhibitors. These compounds exhibit selectivity toward insect versus mammalian receptors, making them potential candidates for the development of selective insecticides .

The inhibition of GABA receptors by these compounds may also contribute to their anxiolytic effects or modulation of neuronal excitability in mammalian systems. This dual selectivity presents an interesting aspect for further exploration in both agricultural and medicinal applications .

Other Biological Activities

Beyond antimicrobial and GABA receptor interactions, pyrazole derivatives containing the 5-amino-3-oxo-4-carboxylic acid motif demonstrate a range of other biological activities:

  • Anticancer Activity: Several pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, with some showing activity comparable or superior to established anticancer drugs. Structure-activity relationship studies have identified important structural features that contribute to anticancer activity .

  • Antifungal Properties: The simple N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid, which is structurally related to our compound of interest, has been shown to exhibit antifungal activity .

  • Antiviral Effects: Some pyrazole derivatives with the 5-amino functionality have demonstrated activity against viral infections, particularly against herpes simplex virus type 1 .

  • Anti-inflammatory Activity: Certain pyrazole derivatives such as celecoxib, which contains related structural elements, are known for their anti-inflammatory properties .

Structural Derivatives and Structure-Activity Relationships

The core structure of 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid serves as a versatile template for the design of various bioactive molecules. Modifications of this scaffold have led to compounds with enhanced or selective biological activities.

Notable structural modifications include:

  • N-Substitution: Modification of the pyrazole N-H group can significantly alter the compound's biological profile. For example, 5-amino-1-(4-methylphenyl)pyrazole has been tested as an NPY5 antagonist .

  • Functionalization of the Amino Group: The amino group at position 5 can undergo various transformations, including acylation to form derivatives like N-(5-Amino-3-oxo-2,3-dihydro-1h-pyrazol-4-yl)acetamide, which retains activity as GABA receptor inhibitors.

  • Esterification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, such as ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, can alter the pharmacokinetic properties and bioavailability of these compounds .

  • Introduction of Additional Substituents: Addition of various groups to the pyrazole core can lead to compounds with tailored biological activities. For example, 5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole has been reported as a potent corticotrophin-releasing factor-1 (CRF-1) receptor antagonist .

Analytical Characterization

The analytical characterization of 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid typically involves a combination of spectroscopic techniques, as mentioned in section 2.3, along with chromatographic methods for purity assessment.

High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of pyrazole derivatives, providing information about the purity and stability of these compounds. The presence of both acidic and basic functional groups in 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid requires careful consideration of mobile phase composition and pH to achieve optimal separation.

Mass Spectrometry (MS) is another valuable technique for the characterization of this compound, typically showing a molecular ion peak at m/z 143 corresponding to its molecular weight. Fragmentation patterns can provide additional structural confirmation, with characteristic fragments arising from the loss of water, carbon dioxide, or cleavage within the pyrazole ring.

X-ray Crystallography has been used to determine the crystal structure of related pyrazole derivatives, revealing important information about molecular conformation, hydrogen bonding patterns, and packing arrangements in the solid state. For instance, 3-aminopyrazole-4-carboxylic acid, a close structural analog, has been shown to crystallize in a zwitterionic form with extensive intermolecular hydrogen bonding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator